4-Isopropylsulfanyl-butylamine
Overview
Description
4-Isopropylsulfanyl-butylamine is an organic compound with the molecular formula C8H20NS. It belongs to the group of thiolamines and features a butylamine chain with an isopropyl sulfanyl group attached to its fourth position. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropylsulfanyl-butylamine typically involves the reaction of butylamine with isopropyl mercaptan under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation, and the temperature is maintained at a moderate level to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors. The process is optimized to achieve high yields and purity, often involving purification steps such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 4-Isopropylsulfanyl-butylamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically result in the formation of corresponding amines.
Substitution: Substitution reactions can yield various alkylated derivatives.
Scientific Research Applications
4-Isopropylsulfanyl-butylamine has several scientific research applications across different fields:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be utilized in biochemical studies to investigate enzyme mechanisms and interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Isopropylsulfanyl-butylamine exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved would vary based on the context of the research.
Comparison with Similar Compounds
4-Isopropylsulfanyl-butylamine is similar to other thiolamines and sulfanyl-containing compounds. its unique structure, featuring the isopropyl group, sets it apart. Some similar compounds include:
Butylamine: Lacks the sulfanyl group.
Isopropyl mercaptan: Lacks the butylamine chain.
Other thiolamines: May have different alkyl or aryl groups attached to the sulfanyl moiety.
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Properties
IUPAC Name |
4-propan-2-ylsulfanylbutan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NS/c1-7(2)9-6-4-3-5-8/h7H,3-6,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZSFFBHWGSZGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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